![molecular formula C12H13N5O5 B2810136 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide CAS No. 2034505-93-4](/img/structure/B2810136.png)
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide
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Description
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C12H13N5O5 and its molecular weight is 307.266. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Evaluation
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide and its derivatives have been evaluated for antimicrobial activity. Compounds similar to this have shown good activity against bacterial and fungal strains, as reported by Marri et al. (2018) and Hui et al. (2002) (Marri, Kakkerla, Murali Krishna, & Rajam, 2018); (Hui, Chu, Zhang, Wang, & Zhang, 2002).
NMR Study and Structural Analysis
An NMR study of a novel 1,3,4-oxadiazole derivative containing benzimidazole moiety, related to the compound , was conducted by Ying-jun (2012). The study focused on determining the structure and tautomeric ratios of isomers (Ying-jun, 2012).
Use in Energetic Materials
The compound and its derivatives have applications in the synthesis of insensitive energetic materials. Yu et al. (2017) synthesized derivatives based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan for use as insensitive energetic materials, indicating potential applications in explosives and propellants (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).
Pharmacological Evaluation for Cancer Treatment
Panchal, Rajput, and Patel (2020) designed and synthesized oxadiazole derivatives, including those related to this compound, as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1) for small lung cancer treatment (Panchal, Rajput, & Patel, 2020).
Anti-Inflammatory Properties
A process for preparing compounds with anti-inflammatory properties, using 3-amino-5-methylisoxazole, was disclosed by Matson (1990). This indicates potential applications in treating inflammation (Matson, 1990).
Lithiation in Chemical Synthesis
Research by Micetich (1970) on the lithiation of methyl-substituted isoxazoles, oxadiazoles, and thiadiazoles suggests potential applications of the compound in advanced chemical synthesis processes (Micetich, 1970).
properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O5/c1-7-4-8(15-21-7)11-14-10(22-16-11)5-13-9(18)6-17-2-3-20-12(17)19/h4H,2-3,5-6H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQWGTNACAKMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CN3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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